molecular formula C11H12N4O B2704109 4-amino-1-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 116482-02-1

4-amino-1-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B2704109
CAS No.: 116482-02-1
M. Wt: 216.244
InChI Key: VCODNHFMRYELID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-1-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a useful research compound. Its molecular formula is C11H12N4O and its molecular weight is 216.244. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Chemistry and Regioselective Synthesis

  • Reaction of Isatins with Amino Uracils and Isoxazoles : A green chemistry approach for the synthesis of novel pyrimidine-diones and pyrazol-amines, showcasing the environmental benefits of using p-toluene sulphonic acid as a catalyst, indicates a regioselective synthesis method that is efficient, provides excellent yield, and does not require extraction or chromatographic purification steps (Poomathi et al., 2015).

  • Regioselective Synthesis of Tetrahydro Pyrazoloquinolin-ones : Discusses a straightforward approach to synthesizing tricyclic compounds with potential biological and pharmacological activities, emphasizing the importance of reaction conditions on regioselectivity and yields (Quiroga et al., 2001).

Multicomponent Condensations and Biological Activities

  • Multicomponent Condensations : The synthesis of hexahydro-pyrazoloquinolin-ones and related compounds using multicomponent protocols is described, which leads to products potentially useful in biological applications. The study also discusses the impact of reaction conditions on the regio- and chemoselectivity of the synthesis process (Chebanov et al., 2008).

  • Catalyst-Free Syntheses : Reports on the catalyst-free synthesis of pyrazoloquinolin-ones under environmentally friendly conditions, indicating a green chemistry approach that yields structurally diverse compounds. This synthesis method offers mild reaction conditions and high yields, which may lead to compounds with biological and pharmacological activities (Ezzati et al., 2017).

Antimicrobial and Antitumor Activities

  • Antimycobacterial Activity : A study on the synthesis of benzopyrazoloquinolindiones and their evaluation against Mycobacterium spp. strains, revealing compounds with significant antimycobacterial activity. This research indicates the potential therapeutic applications of these compounds in treating mycobacterial infections (Quiroga et al., 2014).

  • Antitumor Evaluation : Investigates the potential antitumor activities of isoxazoloquinoline derivatives, showing that some compounds exhibit significant antitumor effects. This research suggests the usefulness of these compounds in developing new antitumor agents (Hamama et al., 2012).

Properties

IUPAC Name

4-amino-1-methyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-15-11-6(5-13-15)10(12)9-7(14-11)3-2-4-8(9)16/h5H,2-4H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCODNHFMRYELID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC3=C(C(=O)CCC3)C(=C2C=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.